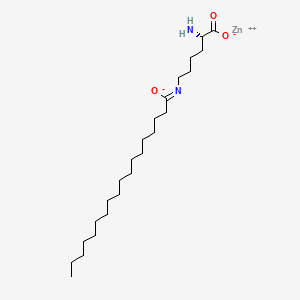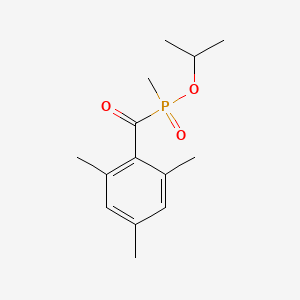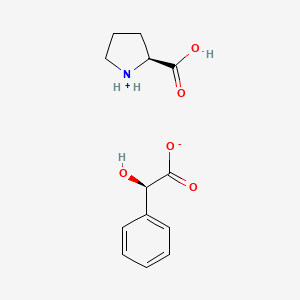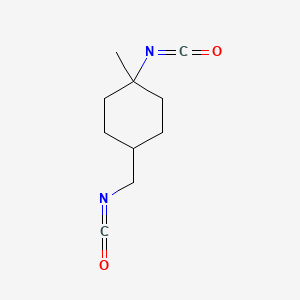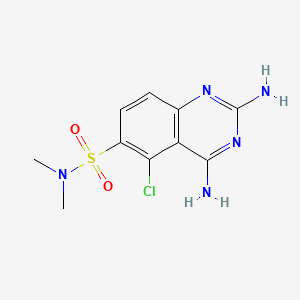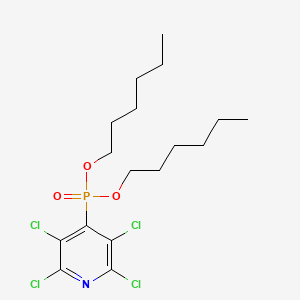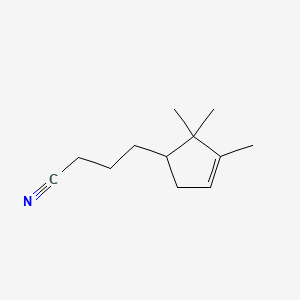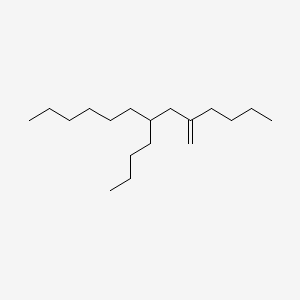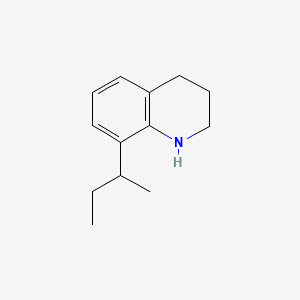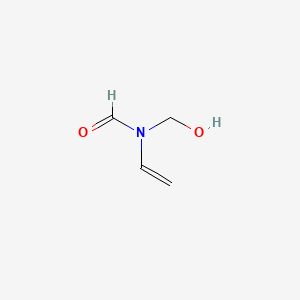
Ethyl 15',15'-didehydro-beta-8'-apocaroten-8'-oate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 15’,15’-didehydro-beta-8’-apocaroten-8’-oate is a chemical compound with the molecular formula C32H42O2 and a molecular weight of 458.70 g/mol. It is a derivative of apocarotenal, a compound related to carotenoids, which are known for their vibrant colors and biological significance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 15’,15’-didehydro-beta-8’-apocaroten-8’-oate typically involves the esterification of 15’,15’-didehydro-beta-8’-apocaroten-8’-oic acid with ethanol. The reaction is usually carried out under acidic conditions using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of Ethyl 15’,15’-didehydro-beta-8’-apocaroten-8’-oate may involve large-scale esterification processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 15’,15’-didehydro-beta-8’-apocaroten-8’-oate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Fully saturated esters.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 15’,15’-didehydro-beta-8’-apocaroten-8’-oate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other carotenoid derivatives.
Biology: The compound is studied for its potential antioxidant properties and its role in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic benefits, including its use in treating oxidative stress-related conditions.
Industry: It is used in the production of colorants and pigments for various applications.
Wirkmechanismus
The mechanism of action of Ethyl 15’,15’-didehydro-beta-8’-apocaroten-8’-oate involves its interaction with biological molecules and pathways. It is believed to exert its effects through:
Antioxidant Activity: The compound can neutralize free radicals, thereby protecting cells from oxidative damage.
Molecular Targets: It may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: The compound is thought to modulate pathways related to antioxidant defense and cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Ethyl 15’,15’-didehydro-beta-8’-apocaroten-8’-oate can be compared with other similar compounds such as:
Beta-carotene: Unlike beta-carotene, which is a fully conjugated polyene, Ethyl 15’,15’-didehydro-beta-8’-apocaroten-8’-oate has an ester functional group and a partially conjugated system.
Apocarotenal: This compound is a direct precursor to Ethyl 15’,15’-didehydro-beta-8’-apocaroten-8’-oate and shares similar structural features.
Lycopene: Lycopene is another carotenoid with a fully conjugated polyene system, but it lacks the ester functional group present in Ethyl 15’,15’-didehydro-beta-8’-apocaroten-8’-oate.
Eigenschaften
CAS-Nummer |
74410-85-8 |
|---|---|
Molekularformel |
C32H42O2 |
Molekulargewicht |
458.7 g/mol |
IUPAC-Name |
ethyl (2E,4E,6E,10Z,12E,14Z,16E)-2,6,11,15-tetramethyl-17-(2,6,6-trimethylcyclohexen-1-yl)heptadeca-2,4,6,10,12,14,16-heptaen-8-ynoate |
InChI |
InChI=1S/C32H42O2/c1-9-34-31(33)29(6)20-13-19-26(3)16-11-10-15-25(2)17-12-18-27(4)22-23-30-28(5)21-14-24-32(30,7)8/h12-13,15-20,22-23H,9,14,21,24H2,1-8H3/b17-12+,19-13+,23-22+,25-15-,26-16+,27-18-,29-20+ |
InChI-Schlüssel |
AHWMDLLZSYLAMC-JLLFFVNYSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C/C=C/C(=C/C#C/C=C(/C)\C=C\C=C(\C)/C=C/C1=C(CCCC1(C)C)C)/C)/C |
Kanonische SMILES |
CCOC(=O)C(=CC=CC(=CC#CC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


